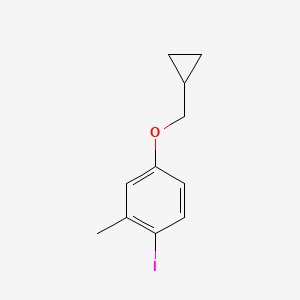
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Descripción general
Descripción
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C11H13IO and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene, also known by its chemical structure and CAS number 1369920-77-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopropylmethoxy group
- An iodo substituent at the para position
- A methyl group at the ortho position relative to the iodo group
The molecular formula is and it has a molecular weight of approximately 284.13 g/mol. The presence of the iodine atom contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation, pain, and other physiological processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests a potential application in treating conditions like arthritis or other inflammatory diseases. -
Antioxidant Evaluation :
In vitro assays showed that the compound effectively reduced oxidative stress in cultured cells, indicating its potential as a protective agent against oxidative damage. -
Antimicrobial Testing :
Laboratory tests against common pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJLFIWVARLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















